(4'-Nitro[1,1'-biphenyl]-4-yl)methanol
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Overview
Description
“(4’-Nitro[1,1’-biphenyl]-4-yl)methanol” is a chemical compound with the molecular formula C₁₃H₁₁NO₃ . It has a molecular weight of 229.24 . The compound is typically used for proteomics research .
Molecular Structure Analysis
The molecular structure of “(4’-Nitro[1,1’-biphenyl]-4-yl)methanol” consists of a biphenyl group with a nitro group at the 4’ position and a methanol group at the 4 position . The InChI code for this compound is 1S/C13H11NO3/c15-9-10-2-1-3-12 (8-10)11-4-6-13 (7-5-11)14 (16)17/h1-8,15H,9H2 .
Chemical Reactions Analysis
Biphenyl compounds, such as “(4’-Nitro[1,1’-biphenyl]-4-yl)methanol”, are known to undergo various chemical reactions. These include electrophilic substitution reactions, which are similar to those undergone by benzene .
Physical and Chemical Properties Analysis
“(4’-Nitro[1,1’-biphenyl]-4-yl)methanol” is a solid at room temperature with a melting point of 165 °C . The compound is an irritant .
Scientific Research Applications
Photochemical Reactions : (4'-Nitro[1,1'-biphenyl]-4-yl)methanol can undergo photolysis, leading to the formation of various products like phenyl naphthoquinone monoxime and binaphthol through isomerization and oxidative coupling processes (Patel & Boyer, 1980).
Solvatochromism Studies : Nitro-substituted phenolates, which can be derived from compounds like this compound, show solvatochromic properties. These properties are utilized in studying solvatochromic switches and investigating solvent mixtures (Nandi et al., 2012).
Synthesis of Pyrrolo[1,2-b]cinnolin-10-one Ring System : The reduction of nitro-substituted phenyl methanone derivatives, similar to this compound, is used for synthesizing complex ring systems like pyrrolo[1,2-b]cinnolin-10-one (Kimbaris & Varvounis, 2000).
Kinetic Studies of Piperidinodebromination : Piperidinodebromination rates of substituted nitrobiphenyls, related to this compound, are studied for understanding the substituent effects in the biphenyl series (Guanti et al., 1977).
Polarographic Studies : The polarographic reduction of nitrodiphenylamines, structurally similar to this compound, is explored in methanol-water mixtures. This research provides insights into electrochemical reduction processes (Varkey et al., 1978).
Electrolysis and Alkylation/Heterocyclization : Electrolysis in a divided cell using nitroalkanes or methanol can lead to the formation of functionalized alkylquinolines from compounds similar to this compound (Arcadi et al., 2007).
Reactions with Alkali Metal Halides and Lithium Hydroxide : The reaction of nitrophenyl oxazolidinyl methyl methanesulfonate with lithium hydroxide, similar to this compound, leads to the formation of aziridinyl methanol and ring opening of oxazolidine (Madesclaire et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
[4-(4-nitrophenyl)phenyl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-10-1-3-11(4-2-10)12-5-7-13(8-6-12)14(16)17/h1-8,15H,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDUQVWINYYIMOQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90477762 |
Source
|
Record name | (4'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62037-99-4 |
Source
|
Record name | (4'-Nitro[1,1'-biphenyl]-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90477762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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